4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine is an organic compound with the molecular formula C15H15NO. It is a derivative of pyridine, featuring a 4-ethoxyphenyl group attached via an ethenyl linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine typically involves the reaction of 4-ethoxybenzaldehyde with 4-vinylpyridine under basic conditions. The reaction proceeds via a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(1E)-2-(4-methoxyphenyl)ethenyl]pyridine
- 4-[(1E)-2-(4-ethoxyphenyl)ethenyl]quinoline
- 4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyrimidine
Uniqueness
4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine is unique due to its specific structural features, such as the presence of the ethoxy group and the ethenyl linkage.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine involves the reaction of 4-bromo-2-(4-ethoxyphenyl)acetonitrile with pyridine in the presence of a base to form the desired product.", "Starting Materials": [ "4-bromo-2-(4-ethoxyphenyl)acetonitrile", "Pyridine", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 4-bromo-2-(4-ethoxyphenyl)acetonitrile and pyridine in a suitable solvent (e.g. DMF, DMSO)", "Step 2: Add a base (e.g. potassium carbonate) to the reaction mixture and stir at room temperature for several hours", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain 4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine" ] } | |
CAS-Nummer |
116223-44-0 |
Molekularformel |
C15H15NO |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
4-[(E)-2-(4-ethoxyphenyl)ethenyl]pyridine |
InChI |
InChI=1S/C15H15NO/c1-2-17-15-7-5-13(6-8-15)3-4-14-9-11-16-12-10-14/h3-12H,2H2,1H3/b4-3+ |
InChI-Schlüssel |
LWFDIRTTZQATDM-ONEGZZNKSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)/C=C/C2=CC=NC=C2 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C=CC2=CC=NC=C2 |
Reinheit |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.